molecular formula C6H6BrClF2N2 B1440676 (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride CAS No. 1245010-72-3

(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride

Cat. No.: B1440676
CAS No.: 1245010-72-3
M. Wt: 259.48 g/mol
InChI Key: IOWKVZHOULRYKV-UHFFFAOYSA-N
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Description

(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6BrClF2N2 and a molecular weight of 259.48 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions may yield various substituted phenylhydrazines, while oxidation reactions can produce corresponding azides or nitroso compounds .

Scientific Research Applications

(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

(2-bromo-4,6-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWKVZHOULRYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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